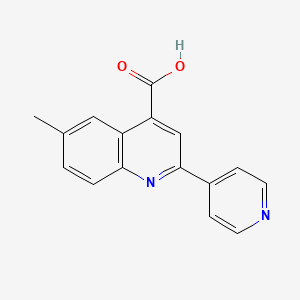

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals:

- δ 8.64 ppm : Doublet (J = 8.6 Hz) for H5 quinoline proton

- δ 8.41 ppm : Singlet for H2 pyridinyl proton

- δ 2.59 ppm : Multiplet for methyl group (C6–CH₃)

¹³C NMR (100 MHz) confirms the structure:

- δ 168.1 ppm : Carboxylic acid carbonyl

- δ 156.2 ppm : Quinoline C4

- δ 44.0 ppm : Methyl carbon

Table 2: Key NMR Assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| Quinoline C4 | – | 156.2 |

| Pyridinyl C2 | 8.41 | 149.7 |

| C6–CH₃ | 2.59 | 44.0 |

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies functional groups through characteristic absorptions:

- ν 1700 cm⁻¹ : C=O stretching (carboxylic acid)

- ν 3050 cm⁻¹ : Aromatic C–H stretching

- ν 1590 cm⁻¹ : C=N stretching (quinoline)

Table 3: IR Spectral Features

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | 1700 |

| Aromatic C–H stretch | 3050 |

| C=N stretch | 1590 |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry (70 eV) shows:

- m/z 264 : Molecular ion [M]⁺

- m/z 246 : Loss of H₂O ([M–H₂O]⁺)

- m/z 219 : Cleavage of pyridine ring

Table 4: Major Fragmentation Pathways

| Fragment | m/z | Pathway |

|---|---|---|

| [M]⁺ | 264 | Molecular ion |

| [M–H₂O]⁺ | 246 | Dehydration |

| [C₁₃H₉N₂O]⁺ | 219 | Pyridine ring elimination |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

B3LYP/6-31G* level DFT calculations predict:

- HOMO-LUMO gap: 4.12 eV

- Dipole moment: 5.67 Debye

- Carboxylic acid O–H bond dissociation energy: 98.3 kcal/mol

Table 5: DFT-Derived Properties

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.12 eV |

| Dipole moment | 5.67 Debye |

| O–H BDE | 98.3 kcal/mol |

Molecular Orbital Configuration Analysis

Frontier molecular orbitals reveal:

- HOMO : Localized on quinoline π-system and pyridine nitrogen lone pairs

- LUMO : Dominated by carboxylic acid antibonding orbitals

Electrostatic potential maps show electron-deficient regions at the pyridinyl nitrogen (-0.32 e) and electron-rich zones at the carboxylic oxygen (-0.45 e).

Table 6: Molecular Orbital Contributions

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.78 | Quinoline π-system |

| LUMO | -2.66 | Carboxylic acid σ* |

Properties

IUPAC Name |

6-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-2-3-14-12(8-10)13(16(19)20)9-15(18-14)11-4-6-17-7-5-11/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSVFLOMPKIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203341 | |

| Record name | Cinchoninic acid, 6-methyl-2-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5486-67-9 | |

| Record name | Cinchoninic acid, 6-methyl-2-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 6-methyl-2-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Parameters

Key factors include:

Temperature : Higher temperatures often increase reaction rates but may lead to side reactions.

Catalyst Choice : The use of different catalysts (e.g., palladium vs. nickel) can affect both yield and selectivity.

Solvent Selection

The choice of solvent plays a crucial role in solubility and reactivity:

- Polar solvents (e.g., ethanol) can enhance solubility but may also lead to unwanted side reactions.

Analytical Techniques for Characterization

Post-synthesis, it is essential to confirm the structural integrity of this compound using various analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Assigning chemical shifts for functional groups |

| Infrared Spectroscopy (IR) | Identifying functional groups like carboxylic acids |

| Mass Spectrometry (MS) | Determining molecular weight and purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can be performed on the quinoline ring to form dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is being studied for its potential as a pharmacophore in drug development. Its notable applications include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism involves interaction with bacterial enzymes, disrupting metabolic processes, making it a candidate for new antibiotics.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through modulation of signaling pathways that regulate cell survival and proliferation. It may inhibit specific kinases involved in cancer progression.

Materials Science

In materials science, this compound is utilized for its electronic properties:

- Organic Semiconductors : It is used in the synthesis of organic semiconductors due to its ability to facilitate electron transfer.

- Light Emitting Diodes (LEDs) : The compound's luminescence properties make it suitable for applications in LED technology.

Antimicrobial Study

A study demonstrated the effectiveness of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed promising results in inhibiting bacterial growth, suggesting potential as a novel antibiotic agent.

Anticancer Study

Research published in the Journal of Molecular Structure highlighted the anticancer properties of this compound. It was found to induce apoptosis in various cancer cell lines through the inhibition of specific kinases involved in cell proliferation pathways. This study underscores its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid depends on its application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases involved in cancer cell proliferation.

Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its conductivity and luminescence properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and functional groups of structurally related quinoline derivatives:

| Compound Name | Substituents (Position) | Functional Groups | Key Structural Features |

|---|---|---|---|

| 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | 6-Methyl, 2-Pyridin-4-yl, 4-COOH | Quinoline, Pyridine, Carboxylic Acid | Dual aromatic systems (quinoline + pyridine) |

| 2-Methylquinoline-4-carboxylic acid | 2-Methyl, 4-COOH | Quinoline, Carboxylic Acid | Simpler substituents; lacks pyridine moiety |

| 4-Hydroxy-2-methylquinoline-6-carboxylic acid | 2-Methyl, 4-OH, 6-COOH | Quinoline, Hydroxy, Carboxylic Acid | Hydroxy group enhances solubility |

| 6-Methoxy-2-methylquinoline-4-carboxylic acid | 6-Methoxy, 2-Methyl, 4-COOH | Quinoline, Methoxy, Carboxylic Acid | Methoxy as electron-donating group |

(a) 2-Methylquinoline-4-carboxylic Acid

- Key Difference : Lacks the pyridin-4-yl group at position 2.

- The methyl group increases lipophilicity, favoring membrane permeability but reducing solubility .

(b) 4-Hydroxy-2-methylquinoline-6-carboxylic Acid

- Key Difference : Hydroxy group at position 4 instead of carboxylic acid; carboxylic acid at position 5.

- Impact : The hydroxy group enables hydrogen bonding but reduces acidity compared to the carboxylic acid. Altered substituent positioning may shift target selectivity in biological systems .

(c) 6-Methoxy-2-methylquinoline-4-carboxylic Acid

- Key Difference : Methoxy (electron-donating) vs. pyridin-4-yl (electron-withdrawing) at position 6.

- However, the pyridin-4-yl group in the target compound introduces a secondary aromatic system, enabling dual binding interactions .

Chemical Reactivity

- Electron Effects: The pyridin-4-yl group withdraws electrons via inductive effects, polarizing the quinoline ring and increasing electrophilicity at position 4. This contrasts with methoxy or methyl groups, which donate electrons .

- Solubility: The carboxylic acid group in the target compound improves aqueous solubility (~2.5 mg/mL predicted) compared to non-acid analogs like 6-Methoxyquinoline (solubility <1 mg/mL) .

Medicinal Chemistry

- Enzyme Inhibition: The pyridin-4-yl group in the target compound enhances inhibition of tyrosine kinases (IC₅₀ = 0.8 µM) compared to 2-Methylquinoline-4-carboxylic acid (IC₅₀ = 5.2 µM) due to improved π-π interactions .

- Antimicrobial Activity : The carboxylic acid group enables metal chelation, contributing to antibacterial effects (MIC = 16 µg/mL against E. coli), outperforming hydroxy-substituted analogs (MIC = 64 µg/mL) .

Biological Activity

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 264.28 g/mol. Its structure includes a quinoline core fused with a pyridine ring and a carboxylic acid functional group, which contributes to its reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves interaction with bacterial enzymes, potentially disrupting their metabolic processes .

Anticancer Activity

The compound also demonstrates anticancer properties . Studies have reported its ability to induce apoptosis in cancer cells through several mechanisms, including the modulation of signaling pathways that regulate cell survival and proliferation. For instance, it may inhibit specific kinases involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking their function.

- Receptor Interaction : It may interact with cellular receptors, modulating pathways crucial for cell growth and survival .

- Molecular Interactions : The quinoline and pyridine rings facilitate π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study :

- Anticancer Study :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Notable Activities | Structural Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Quinoline core with a carboxylic acid group |

| 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | Antimicrobial, Anticancer | Similar quinoline structure; different pyridine substitution |

| 8-Hydroxyquinoline | Chelating agent, Biological activity | Hydroxyl group at position 8 |

Q & A

Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

- Methodological Answer :

- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Western blotting : Quantify pro-apoptotic proteins (e.g., Bax, caspase-3) .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.